4H-1-Benzopyran-4-one, 7-(4H-1,2,4-triazol-4-ylmethyl)-
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Overview
Description
7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one is a heterocyclic compound that combines the structural features of triazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one typically involves the formation of the triazole ring followed by its attachment to the chromenone moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a carboxylic acid or its derivative can yield the triazole ring . This is followed by a condensation reaction with a chromenone derivative to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully reduced triazole-chromenone compound .
Scientific Research Applications
7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways . The chromenone moiety may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
1,2,3-Triazole derivatives: These compounds have a similar triazole ring but differ in the position of nitrogen atoms.
Chromenone derivatives: Compounds with variations in the chromenone structure, such as different substituents on the aromatic ring.
Uniqueness: 7-[1,2,4]Triazol-4-ylmethyl-chromen-4-one is unique due to the combination of the triazole and chromenone moieties, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
331684-17-4 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
7-(1,2,4-triazol-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C12H9N3O2/c16-11-3-4-17-12-5-9(1-2-10(11)12)6-15-7-13-14-8-15/h1-5,7-8H,6H2 |
InChI Key |
QNCWBRMMGXVBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NN=C3)OC=CC2=O |
Origin of Product |
United States |
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